molecular formula C6H7IN2O B10911330 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B10911330
M. Wt: 250.04 g/mol
InChI Key: SPWLPUZGDFELGO-UHFFFAOYSA-N
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Description

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole-based compound featuring an iodine substituent at the 4-position, a methyl group at the 1-position, and an acetyl (ethanone) group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-(4-iodo-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-4(10)6-5(7)3-9(2)8-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLPUZGDFELGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Alcohol Precursor

A key method involves oxidizing 1-(1-methyl-1H-pyrazol-4-yl)ethanol to the corresponding ethanone, followed by iodination.

Step Reagents/Conditions Yield Source
Oxidation Manganese(IV) oxide in dichloromethane, 0–20°C, 14 hours91%
Bromination Pyridinium tribromide in ethanol/dichloromethane, 20°C, 3 hours89%
Iodination N/A (Iodination steps not explicitly described; inferred from analogous protocols)

Mechanistic Insight :
The oxidation step generates the ketone via dehydrogenation. Bromination introduces a bromine atom at the ethanone’s β-position, enabling subsequent iodination. However, direct iodination methods remain underexplored in this context.

Electrophilic Iodination with Iodine Monochloride (ICl)

This method leverages ICl and sodium azide to introduce iodine at the pyrazole’s C4 position.

Step Reagents/Conditions Yield Source
Iodination ICl and sodium azide in THF, 0°C, 1 hour29.4%
Workup Acidic quench (2 M HCl), extraction with EtOAc, silica gel chromatography

Key Challenges :

  • Low yields (29.4%) due to competing side reactions.

  • Requires cryogenic conditions to control regioselectivity.

Cross-Coupling Strategies

Palladium-catalyzed reactions enable iodine incorporation via aryl halide intermediates.

Step Reagents/Conditions Yield Source
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O, microwave irradiation (90°C, 5–12 minutes)76%
Buchwald-Hartwig Amination N/A (Not directly applicable to iodination)

Application :
While Suzuki coupling is effective for aryl boronic acids, its utility for pyrazole iodination remains limited.

Grignard Reagent Addition

This route constructs the pyrazole scaffold via nucleophilic addition.

Step Reagents/Conditions Yield Source
Grignard Reaction Isopropylmagnesium chloride lithium chloride complex, THF, 0°C, 1 hour15%
Acylation N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, THF, -78°C to RT

Limitations :

  • Low yields (15%) due to steric hindrance from bulky Grignard reagents.

Bromination-Substitution Sequence

Step Reagents/Conditions Yield Source
Bromination N-Bromosuccinimide (NBS), AIBN, CCl₄, UV irradiation, reflux, 24 hours20%
Substitution NaI in acetone, 80°C, 12 hours

Advantages :

  • Avoids direct use of toxic iodine reagents.

  • Compatible with functional-group tolerance.

Critical Analysis of Methods

Method Advantages Disadvantages
Oxidation + Bromination High yield, scalableMulti-step, bromine waste generation
ICl + NaAzide Regioselective, avoids Pd catalystsLow yield, cryogenic conditions
Cross-Coupling Modular, functional-group versatilityExpensive catalysts, limited scope
Grignard Addition Direct C–C bond formationLow yield, harsh conditions

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at the 4-position enables palladium-catalyzed cross-coupling reactions. For example:

Reaction PartnersCatalyst SystemConditionsYieldSource
Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃DME/H₂O, 90°C, microwave (5–12 min)76%
Vinyl-n-butyl etherPd(OAc)₂, 1,3-bis(diphenylphosphino)propanen-Butanol, reflux (4 hr)24%

These reactions highlight its utility in forming biaryl or alkenyl derivatives under mild conditions. The electron-withdrawing ethanone group enhances coupling efficiency by polarizing the C–I bond.

Nucleophilic Substitution Reactions

The iodine substituent undergoes nucleophilic displacement with organometallic reagents:

ReagentProductConditionsYieldSource
Isopropyl MgCl·LiCl complex(Tetrahydro-2H-pyran-4-yl)methanone derivativeTHF, 0°C → RT (3 hr)29.4%
N-Methoxy-N-methylacetamide1-(1-Methyl-1H-pyrazol-4-yl)ethanolTHF/MeOH, NaBH₄ reduction15%

Grignard reagents selectively target the iodine site, while subsequent reductions (e.g., NaBH₄) modify the ethanone group.

Ketone-Specific Transformations

The ethanone moiety participates in classical ketone reactions:

Reaction TypeReagent/ConditionsProductYieldSource
ReductionNaBH₄ in MeOH (0°C → RT)1-(1-Methyl-1H-pyrazol-4-yl)ethanol15%
CondensationHydrazine derivatives (not explicitly shown)Hydrazones (theoretical pathway)

Reduction of the ketone to a secondary alcohol is particularly efficient under mild conditions.

Oxidative Dehydrogenative Coupling

While not directly reported for this compound, analogous pyrazoles undergo iodine-mediated oxidative couplings (e.g., forming azopyrroles) . This suggests potential for similar reactivity in the presence of iodine and bases like K₂CO₃.

Comparative Reactivity with Analogues

The ethanone group differentiates this compound from simpler iodopyrazoles:

CompoundKey Reactivity DifferencesSource
4-Iodo-1,3-dimethyl-1H-pyrazoleLacks ketone-mediated reactions (e.g., reductions)
1-(Difluoromethyl)-4-iodo-1H-pyrazoleEnhanced electrophilicity at CF₂ group

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, requiring reactions below this threshold .

  • Solvent Compatibility : Stable in polar aprotic solvents (THF, DME) but hydrolyzes in strongly acidic aqueous conditions .

Scientific Research Applications

Medicinal Chemistry

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone serves as a potential scaffold for drug development targeting various diseases. Its unique structure allows it to interact with biological targets, leading to potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Compounds similar to 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone have demonstrated antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics .

Organic Synthesis

The compound is utilized as a versatile intermediate in organic synthesis due to its reactive nature:

  • Nucleophilic Substitution Reactions : The iodine atom facilitates nucleophilic attack, allowing for the formation of various derivatives. In one study, 4-iodo-1-methyl-1H-pyrazole was reacted with different nucleophiles to yield diverse products, showcasing its utility in synthetic chemistry.
  • Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex molecules, including those with potential biological activity. For example, it has been involved in multi-step syntheses leading to novel heterocycles with promising pharmacological properties .

Material Science Applications

The halogenated nature of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone also positions it as a candidate for applications in material science:

  • Reactive Monomer : It may be employed as a reactive monomer in polymer chemistry due to its ability to participate in polymerization reactions. This could lead to the development of new materials with tailored properties.

Several studies have documented the synthesis and application of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone:

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of pyrazole derivatives against human liver cancer cell lines (HepG2). The findings indicated that certain derivatives exhibited higher selectivity indices compared to traditional chemotherapeutics like methotrexate, suggesting enhanced potency and reduced toxicity .

Case Study 2: Synthesis Methodology

In another research effort, various synthetic pathways were explored for producing derivatives of this compound. The methodologies included palladium-catalyzed reactions under controlled conditions, demonstrating its versatility as a synthetic precursor for complex organic molecules .

Mechanism of Action

The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone with structurally related pyrazole-ethanone derivatives, emphasizing molecular properties, substituent effects, and synthetic or functional relevance:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone C₆H₇IN₂O 264.06 (est.) 4-Iodo, 1-methyl, 3-ethanone Potential precursor for cross-coupling reactions
1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₇H₉IN₂O 264.06 4-Iodo, 3,5-dimethyl, 1-ethanone Density: 1.82 g/cm³; Predicted pKa: -0.43
1-(1-Methyl-1H-pyrazol-5-yl)ethanone C₆H₈N₂O 138.14 1-Methyl, 5-ethanone Similarity score: 0.62 (vs. main compound)
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone C₁₂H₁₂N₂O 200.24 3-Methyl, 1-phenyl, 4-ethanone LogP: 2.38; Synthetic intermediate for heterocycles
1-(3-Amino-1-isopropyl-1H-pyrazol-4-yl)ethanone C₈H₁₃N₃O 167.21 3-Amino, 1-isopropyl, 4-ethanone Purity: 98%; Pharmacological scaffold

Key Observations:

Substituent Position Effects: The position of the ethanone group significantly influences reactivity. For example, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (ethanone at 5-position) shows reduced structural similarity (0.62) to the main compound compared to iodinated analogs . Steric effects from bulky groups (e.g., phenyl in ) increase molecular weight and alter solubility.

Iodine-Containing Derivatives: The iodine atom in 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone enhances its utility in radiopharmaceuticals or as a heavy-atom derivative for X-ray crystallography .

Synthetic Methods: Suzuki coupling (e.g., in ) is a viable route for introducing aryl/heteroaryl groups to pyrazole-ethanone scaffolds .

Research Findings and Data

Spectroscopic Comparisons:

  • IR Spectroscopy: Ethanone-containing pyrazoles (e.g., ) exhibit characteristic C=O stretches near 1705–1710 cm⁻¹ and C-H aliphatic stretches at 2800–2900 cm⁻¹ .
  • NMR Data: The ethanone carbonyl resonance typically appears at δ ~169 ppm in $^{13}\text{C}$-NMR (e.g., δ 169 ppm in ) .

Computational Predictions:

  • The main compound’s predicted boiling point (320°C) and density (1.82 g/cm³) align with iodinated analogs () .

Biological Activity

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom at the 4-position and an ethanone moiety at the 1-position, which enhances its reactivity in various chemical transformations. Its molecular formula is C₇H₈I N₃O, with a molecular weight of approximately 250.04 g/mol.

1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, blocking substrate access and catalytic activity. This mechanism is crucial for its role in targeting specific protein functions.
  • Protein-Ligand Interactions : It interacts with proteins via non-covalent interactions such as hydrogen bonding and van der Waals forces, modulating their functions.

Anticancer Properties

Research indicates that pyrazole derivatives, including 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone, have shown promising anticancer activity. For instance, studies have demonstrated that certain pyrazole compounds exhibit selective inhibition against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone has also been investigated. It has demonstrated activity against a range of bacterial strains and fungi, indicating its potential as a therapeutic agent in infectious diseases .

Synthesis and Applications

The synthesis of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone involves various methodologies that enhance its utility in medicinal chemistry. It serves as a scaffold for developing new drugs targeting kinase enzymes and other protein targets .

Table: Summary of Biological Activities

Activity Description Reference
AnticancerSelective inhibition against cancer cell lines
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialActivity against bacteria and fungi

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone, and how are intermediates purified?

  • Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone precursor (e.g., (2E)-1-(4-substituted phenyl)-3-arylprop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by cooling and filtration. Purification typically involves recrystallization from ethanol or DMF to isolate crystalline products with yields >80% .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodology : Use personal protective equipment (PPE), including gloves, lab coats, and goggles, to avoid skin/eye contact. Handle in a fume hood due to potential toxicity of intermediates (e.g., iodinated byproducts). Waste disposal must follow hazardous chemical protocols, with organic waste segregated and treated by certified facilities .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl and iodo groups on the pyrazole ring).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks).
  • IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do the steric and electronic effects of the 4-iodo and 1-methyl substituents influence reactivity and crystallographic packing?

  • Methodology : The bulky iodine atom increases steric hindrance, potentially slowing nucleophilic substitution but enhancing halogen bonding in crystal lattices. Methyl groups at N1 stabilize the pyrazole ring conformation. X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 6.69°–76.67° in analogous compounds) and intermolecular interactions like C–H···O hydrogen bonds, which stabilize the crystal structure .

Q. What are the best practices for resolving contradictions in crystallographic data during structure refinement?

  • Methodology : Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically (riding model) and anisotropic displacement parameters are applied. Validate structures with tools like PLATON to check for missed symmetry or disorder. Cross-validate bond lengths/angles against databases (e.g., Cambridge Structural Database) .

Q. How can synthetic byproducts arising from iodination or ring-opening reactions be minimized?

  • Methodology : Optimize reaction stoichiometry (e.g., controlled iodine equivalents) and temperature. Monitor reaction progress via TLC or HPLC. For ring-opening byproducts (e.g., hydrazine over-addition), use quenching agents like acetic acid to terminate reactions early .

Q. What computational methods complement experimental data in predicting the compound’s electronic properties?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare computed NMR/IR spectra with experimental data to validate accuracy .

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